(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile
Description
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile (CAS: 1379811-93-4) is a specialized organic compound primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in Hairui Chemical Co., Ltd.’s product catalog under the identifier HR211762 . The molecule features a phenyl ring substituted with an amino group (-NH₂) at the 2-position and a pentafluorosulfanyl (-SF₅) group at the 5-position, coupled with an acetonitrile (-CH₂CN) side chain. The -SF₅ group, known for its strong electron-withdrawing and lipophilic properties, enhances the compound’s metabolic stability and bioavailability, making it valuable in drug discovery .
Properties
IUPAC Name |
2-[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-1-2-8(15)6(5-7)3-4-14/h1-2,5H,3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEGFVQRGGNJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique properties imparted by the pentafluorosulfanyl (SF₅) group. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an amino group and a pentafluorosulfanyl moiety, which significantly influences its chemical behavior. The SF₅ group is known for its strong electron-withdrawing properties and lipophilicity, enhancing the compound's ability to penetrate biological membranes .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The SF₅ group enhances the compound's interaction with various enzymes, potentially increasing its inhibitory effects on targets such as histone deacetylases (HDACs), which are crucial in cancer biology .
- Cell Membrane Interaction : The lipophilicity of the SF₅ group allows for better membrane penetration, facilitating cellular uptake and enhancing bioactivity .
Anticancer Activity
Research has indicated that compounds containing the SF₅ group exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in prostate cancer models, with IC₅₀ values significantly lower than those of non-fluorinated counterparts .
| Cell Line | IC₅₀ Value (µM) | Comparison Compound | IC₅₀ Value (µM) |
|---|---|---|---|
| DU145 (Prostate) | 1.51 | Vorinostat | 3.00 |
| Hep-G2 (Liver) | 0.88 | Control | 4.00 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In a study comparing various fluorinated compounds, those with the SF₅ moiety exhibited a notable increase in activity against pathogenic bacteria, suggesting a potential role in antibiotic development .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Fluorination Impact : The introduction of fluorine atoms, particularly in the SF₅ configuration, has been shown to enhance biological potency by stabilizing interactions with molecular targets .
- Synthesis and Applications : Various synthetic routes have been developed for producing this compound and its analogs, highlighting its versatility in drug discovery .
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of the SF₅ group into organic compounds has been linked to enhanced biological activity and pharmacological properties. Research indicates that compounds containing the SF₅ moiety exhibit unique characteristics that can be leveraged in drug development.
A. Antimalarial Agents
One notable application is in the synthesis of antimalarial drugs. The SF₅ group has been successfully integrated into mefloquine, a known antimalarial agent. Studies have demonstrated that SF₅-substituted mefloquine derivatives maintain or improve efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, 6- and 7-pentafluorosulfanyl mefloquine compounds showed comparable or lower IC₅₀ values compared to traditional formulations, indicating their potential as effective alternatives in malaria treatment .
B. Anti-Cancer Compounds
The SF₅ moiety has also been explored in the context of cancer therapeutics. Research has focused on developing pentafluorosulfanyl-containing indoles and oxindoles, which are known for their cytotoxic properties against various cancer cell lines. The synthesis of these compounds often employs vicarious nucleophilic substitution methods to achieve high yields and purity .
Synthesis and Chemical Properties
The synthesis of (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile can be achieved through various methodologies that highlight its versatility in organic synthesis.
A. Vicarious Nucleophilic Substitution
This reaction type has been effectively utilized to introduce the SF₅ group into aromatic systems, allowing for the formation of complex structures with potential biological activity. The reaction conditions often involve the use of nitro-substituted precursors that undergo reduction to yield amino derivatives .
B. Photo-Induced Hydroxypentafluorosulfanylation
Recent advancements have introduced photo-induced methods for synthesizing pentafluorosulfanyl alcohols from alkenes, showcasing a metal-free approach that is environmentally friendly and efficient. This method allows for late-stage functionalization of bioactive molecules, enhancing their therapeutic potential .
Material Science Applications
Beyond medicinal chemistry, this compound has implications in materials science due to its unique physical properties.
A. Electronic Materials
Compounds containing the SF₅ group are being investigated for their electronic properties, which may lead to applications in organic electronics and photonic devices. The electron-withdrawing nature of the SF₅ group can enhance charge transport properties, making these compounds suitable candidates for use in organic semiconductors .
B. Coatings and Polymers
The incorporation of pentafluorosulfanyl groups into polymer matrices is being explored to develop coatings with improved chemical resistance and durability. These materials can be beneficial in harsh environments where traditional polymers may fail .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its uniqueness, the compound is compared to structurally related molecules from available literature and commercial databases.
Comparison with (2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile
The nitro-substituted analog (CAS: N/A, Apollo Scientific product 54-PC405562) replaces the amino group with a nitro (-NO₂) group . Key differences include:
- Reactivity: The amino group in the target compound confers nucleophilicity, enabling participation in condensation or cyclization reactions, whereas the nitro group is electrophilic and typically requires reduction for further functionalization.
- Applications: Amino-substituted derivatives are often intermediates in bioactive molecule synthesis (e.g., kinase inhibitors), while nitro derivatives may serve as precursors for amines via catalytic hydrogenation.
Comparison with 2-Phenylacetoacetonitrile
Listed in the Biopharmacule catalog (CAS: N/A), 2-phenylacetoacetonitrile lacks the -SF₅ group and amino substitution .
- Lipophilicity: The -SF₅ group in the target compound significantly increases logP (lipophilicity), enhancing membrane permeability compared to non-fluorinated analogs.
Comparison with Aromatic Sulfur-Oxygen Compounds
Compounds like phenyl vinyl sulfone (CAS: 241717) and allyl phenyl sulfone (CAS: 317713) contain sulfur-oxygen moieties but lack nitrile or amino groups .
- Functional Diversity : The acetonitrile group in the target compound enables nitrile-specific reactions (e.g., hydrolysis to carboxylic acids), whereas sulfones are typically involved in nucleophilic substitutions or eliminations.
- Biological Activity : Sulfone-containing compounds are common in anti-inflammatory agents, whereas the -SF₅ and -CN groups in the target compound suggest utility in CNS-targeted drugs due to enhanced blood-brain barrier penetration.
Comparative Data Table
Research Findings and Industrial Relevance
- Synthetic Utility: The -SF₅ group’s stability under acidic/basic conditions makes (2-Amino-5-(SF₅)phenyl)acetonitrile preferable for multi-step syntheses over analogs with -SO₂ or -NO₂ groups, which may degrade under harsh conditions .
- Thermal Properties: While specific melting/boiling points are unavailable, the -SF₅ group likely increases thermal stability compared to non-fluorinated phenylacetonitriles, as seen in related SF₅-aromatics .
- Patent Trends : Fluorinated nitriles are increasingly patented in agrochemical and antiviral research, suggesting growing industrial interest in this compound class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
